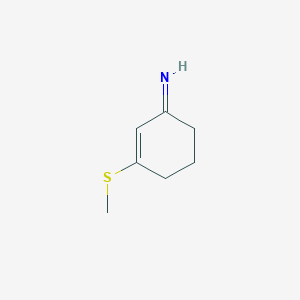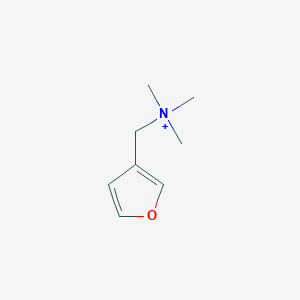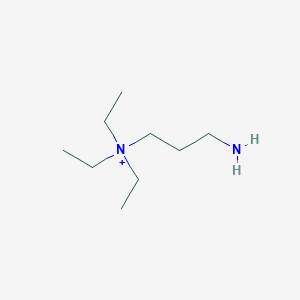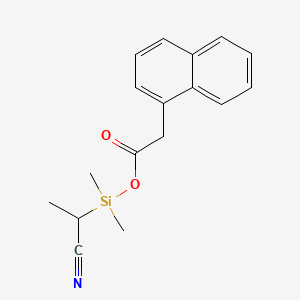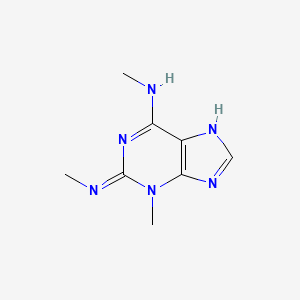
N~2~,N~6~,3-Trimethyl-3H-purine-2,6-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~,N~6~,3-Trimethyl-3H-purine-2,6-diamine is a chemical compound with the molecular formula C8H12N6. It is a derivative of purine, a heterocyclic aromatic organic compound. This compound is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N2,N~6~,3-Trimethyl-3H-purine-2,6-diamine typically involves the alkylation of purine derivatives. One common method includes the reaction of purine with methylating agents under controlled conditions to introduce the methyl groups at the N2, N6, and 3 positions. The reaction conditions often involve the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile and catalysts like potassium carbonate.
Industrial Production Methods
In industrial settings, the production of N2,N~6~,3-Trimethyl-3H-purine-2,6-diamine is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic principles as laboratory synthesis but is optimized for large-scale production with enhanced safety and efficiency measures.
Analyse Des Réactions Chimiques
Types of Reactions
N~2~,N~6~,3-Trimethyl-3H-purine-2,6-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace one of the methyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of N2,N~6~-dimethyl-3H-purine-2,6-dione.
Reduction: Formation of N2,N~6~,3-trimethyl-3H-purine-2,6-diamine derivatives.
Substitution: Formation of substituted purine derivatives with various functional groups.
Applications De Recherche Scientifique
N~2~,N~6~,3-Trimethyl-3H-purine-2,6-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in cellular processes and as a potential therapeutic agent.
Medicine: Investigated for its potential use in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of N2,N~6~,3-Trimethyl-3H-purine-2,6-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes, leading to alterations in cellular pathways and processes. For example, it may inhibit purine synthesis enzymes, affecting DNA and RNA synthesis in cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
Caffeine (1,3,7-Trimethylxanthine): Similar in structure but with different methylation positions.
Theobromine (3,7-Dimethylxanthine): Lacks the N2 methyl group.
Theophylline (1,3-Dimethylxanthine): Lacks the N6 methyl group.
Uniqueness
N~2~,N~6~,3-Trimethyl-3H-purine-2,6-diamine is unique due to its specific methylation pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other methylated purines may not be as effective.
Propriétés
Numéro CAS |
112058-06-7 |
|---|---|
Formule moléculaire |
C8H12N6 |
Poids moléculaire |
192.22 g/mol |
Nom IUPAC |
N,3-dimethyl-2-methylimino-7H-purin-6-amine |
InChI |
InChI=1S/C8H12N6/c1-9-6-5-7(12-4-11-5)14(3)8(10-2)13-6/h4H,1-3H3,(H,11,12)(H,9,10,13) |
Clé InChI |
BLJVHHDUBCCWQD-UHFFFAOYSA-N |
SMILES canonique |
CNC1=NC(=NC)N(C2=C1NC=N2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1-Cyclohexyl-2-(phenylselanyl)ethyl]cyanamide](/img/structure/B14324543.png)
-](/img/structure/B14324546.png)
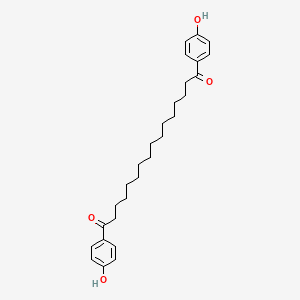

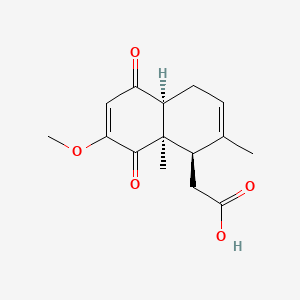
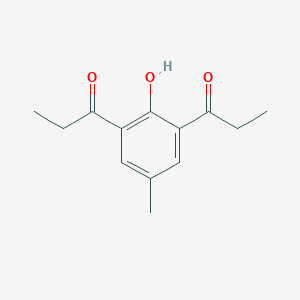
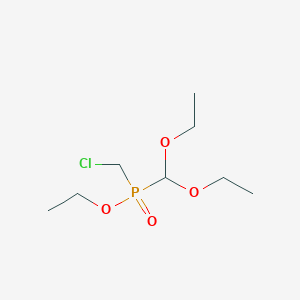
![5-{[(Ethoxycarbonyl)amino]oxy}naphthalene-1-carboxylic acid](/img/structure/B14324594.png)
![[(2,3-Diiodophenyl)-iodo-diphenyl-lambda5-phosphanyl]oxy-triphenylphosphanium;rhenium](/img/structure/B14324599.png)
